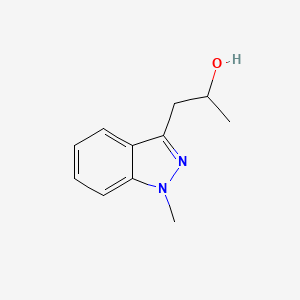
3,6-dichloro-N-(2,5-dimethylphenyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-dichloro-N-(2,5-dimethylphenyl)pyridine-2-carboxamide is an organic compound with the molecular formula C14H12Cl2N2O It is a derivative of pyridine and is characterized by the presence of two chlorine atoms and a carboxamide group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-(2,5-dimethylphenyl)pyridine-2-carboxamide typically involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with 2,5-dimethylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-(2,5-dimethylphenyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3,6-dichloro-N-(2,5-dimethylphenyl)pyridine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-(2,5-dimethylphenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of various pyridine derivatives.
N-(2,6-Dimethylphenyl)pyridine-2-carboxamide: A related compound with similar structural features but different substitution patterns.
Uniqueness
3,6-dichloro-N-(2,5-dimethylphenyl)pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
793730-81-1 |
|---|---|
Molecular Formula |
C14H12Cl2N2O |
Molecular Weight |
295.2 g/mol |
IUPAC Name |
3,6-dichloro-N-(2,5-dimethylphenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C14H12Cl2N2O/c1-8-3-4-9(2)11(7-8)17-14(19)13-10(15)5-6-12(16)18-13/h3-7H,1-2H3,(H,17,19) |
InChI Key |
LLWUSCAUIJRFDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=CC(=N2)Cl)Cl |
solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


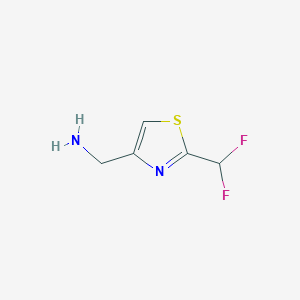
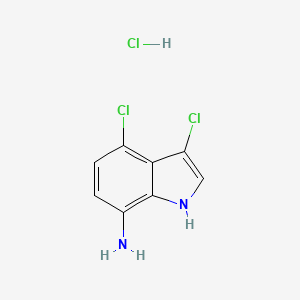
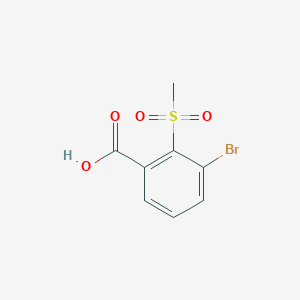
![2-[(3-Chlorophenyl)methyl]-7-hydroxyheptanoic acid](/img/structure/B13581991.png)
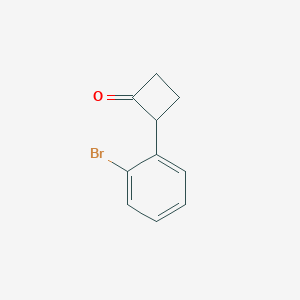

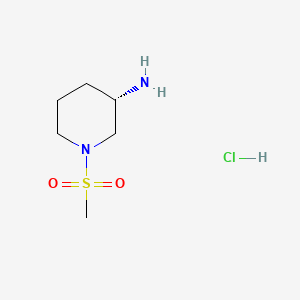
![2-Imino-2lambda6-thia-5,7-diazaspiro[3.4]octane-2,6,8-trione](/img/structure/B13582019.png)


![[4-(2,2,2-Trifluoroethyl)phenyl]methanamine](/img/structure/B13582032.png)

![rac-[(1R,3R)-2,2-dimethyl-3-(quinolin-3-yl)cyclopropyl]methanamine](/img/structure/B13582041.png)
